molecular formula C15H11ClN2OS B2992137 4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide CAS No. 303147-21-9

4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide

Cat. No.: B2992137
CAS No.: 303147-21-9
M. Wt: 302.78
InChI Key: NRDGENUOYLCVRC-UHFFFAOYSA-N
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Description

4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C15H11ClN2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a cyano group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to a benzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 5-cyano-2-(methylsulfanyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide
  • 3-bromo-4’-chloro-1-(3-chloro-2-pyridyl)-2’-methyl-6’-(methylcarbamoyl)pyrazole-5-carboxanilide
  • 2-chloro-3-cyano-4-methylamino-5-nitropyridine

Uniqueness

4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, cyano, and methylsulfanyl groups allows for diverse chemical modifications and potential interactions with various biological targets .

Properties

IUPAC Name

4-chloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-14-7-2-10(9-17)8-13(14)18-15(19)11-3-5-12(16)6-4-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGENUOYLCVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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